3-Pentadecylcatechol
Overview
Description
3-Pentadecylcatechol is a naturally occurring compound found in the sap of the lacquer tree (Rhus verniciflua Stokes) and other Toxicodendron species. It is a derivative of urushiol, which is known for causing contact dermatitis. The compound has a molecular formula of C21H36O2 and a molecular weight of 320.51 g/mol . It has been studied for its various biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentadecylcatechol can be synthesized through the alkylation of catechol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Pentadecylcatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitrated and halogenated products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-pentadecylcatechol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
3-Pentadecylcatechol is compared with other similar compounds, such as:
3-Pentylcatechol: A non-allergenic urushiol derivative with similar antimicrobial properties.
3-Heptadecylcatechol: Another urushiol derivative with a longer alkyl chain, exhibiting similar biological activities.
Uniqueness: this compound stands out due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Its unique properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-pentadecylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTMTQZSOJMZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197714 | |
Record name | 3-Pentadecylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-89-7 | |
Record name | 3-Pentadecylcatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentadecylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentadecylcatechol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentadecylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URUSHIOL I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M8X101ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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